A Technical Guide to Methyl 2-(3-chlorophenyl)acetate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 2-(3-chlorophenyl)acetate: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of Methyl 2-(3-chlorophenyl)acetate (CAS No: 53088-68-9), a pivotal chemical intermediate in synthetic organic chemistry. This document consolidates critical data on its chemical and physical properties, spectral characteristics, synthesis, and reactivity. Furthermore, it explores its role as a versatile building block, particularly in the realms of pharmaceutical and agrochemical development, offering insights for researchers, chemists, and drug development professionals. The guide emphasizes safe handling protocols based on current GHS classifications and concludes with a comprehensive list of references for further investigation.
Chemical Identity and Structure
Methyl 2-(3-chlorophenyl)acetate is an organic ester characterized by a phenyl ring substituted with a chlorine atom at the meta (3-position) and an adjacent methyl acetate group. This specific substitution pattern is crucial for its reactivity and utility in synthesizing more complex molecules.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | methyl 2-(3-chlorophenyl)acetate | [1] |
| CAS Number | 53088-68-9 | [1][2] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][3] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Canonical SMILES | COC(=O)CC1=CC(=CC=C1)Cl | [1][3] |
| InChI Key | HTBBVKFFDDQVER-UHFFFAOYSA-N | [1][2][4] |
| Synonyms | Methyl 3-Chlorophenylacetate, (3-Chlorophenyl)acetic Acid Methyl Ester, Benzeneacetic acid, 3-chloro-, methyl ester | [1] |
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// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C4 -- Cl; C6 -- C7; C7 -- C8 [style=double]; C8 -- O1; C8 -- O2; O1 -- C9;
// Add implicit hydrogens for clarity H1[label="H", pos="-0.5,0.5!"]; H2[label="H", pos="1.2,1.2!"]; H3[label="H", pos="2.9,0.5!"]; H5[label="H", pos="1.2,-2.6!"]; H7a [label="H", pos="-1.3,-2.6!"]; H7b [label="H", pos="-1.8,-1.6!"]; H9a [label="H", pos="-4.4,0.2!"]; H9b [label="H", pos="-4.4,1.2!"]; H9c [label="H", pos="-3.4,1.2!"]; }
Caption: Molecular structure of Methyl 2-(3-chlorophenyl)acetate.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate solvents, reaction conditions, and storage. Methyl 2-(3-chlorophenyl)acetate is typically supplied as a clear, colorless liquid.[2]
Table 2: Summary of Physicochemical Properties
| Property | Value | Source |
| Physical State | Clear, colorless liquid | [2] |
| Purity | ≥95-97% | [2] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 26.3 Ų | [1][5] |
| Complexity | 159 | [5] |
Synthesis and Reactivity
Synthetic Routes
The most common and direct method for synthesizing Methyl 2-(3-chlorophenyl)acetate is through the Fischer esterification of its parent carboxylic acid, 3-chlorophenylacetic acid. This acid-catalyzed reaction with methanol is a robust and scalable method for producing the target ester.
Caption: General workflow for the synthesis of Methyl 2-(3-chlorophenyl)acetate.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-chlorophenylacetic acid (1.0 eq).
-
Reagents: Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Chemical Reactivity
The reactivity of Methyl 2-(3-chlorophenyl)acetate is centered around its ester functional group.
-
Amidation: The methyl ester can be converted to the corresponding N-substituted 2-(3-chlorophenyl)acetamide through a reaction with a primary or secondary amine. This transformation is highly valuable in medicinal chemistry for modifying a compound's pharmacological profile.[2]
-
Reduction: The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[6]
-
Oxidation: While the phenyl ring is relatively stable, the benzylic position (the -CH₂- group) could potentially be oxidized under specific conditions to yield methyl 2-(3-chlorophenyl)-2-oxoacetate.[2]
-
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution, although this typically requires harsh reaction conditions.[6]
Spectral Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of Methyl 2-(3-chlorophenyl)acetate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides clear confirmation of the molecule's hydrogen atom connectivity. The aromatic protons on the 3-chlorophenyl ring are expected to appear as a complex multiplet in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (-CH₂-) protons and the methyl (-CH₃) protons of the ester group will present as distinct signals.[2]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and C-Cl stretching vibrations.[1][4]
-
Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the compound.[1][7] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Applications in Research and Drug Development
Methyl 2-(3-chlorophenyl)acetate and its parent acid are recognized as important intermediates in the synthesis of a wide variety of organic molecules.[2]
Role as a Versatile Building Block
This compound's primary value lies in its function as a building block for introducing the 3-chlorophenylacetate moiety into larger, more complex molecules.[2] This structural motif is present in numerous biologically active compounds. Its utility spans both pharmaceutical and agrochemical development.[2][8] For example, derivatives of chlorophenylacetic acids are crucial in the manufacturing of various drugs.[2] The ortho-chloro isomer, Methyl (2-chlorophenyl)acetate, is a known key intermediate in the synthesis of the antiplatelet drug Clopidogrel.[9][10] While specific large-scale applications of the meta-isomer are less documented, its structural features make it a valuable component for library synthesis in drug discovery.
Structure-Activity Relationship (SAR) Studies
In drug discovery, the biological activity of a molecule is intrinsically linked to its chemical structure. For Methyl 2-(3-chlorophenyl)acetate, the key components dictating its potential activity in derivatives are the chloro-substituted phenyl ring and the methyl ester moiety.[2]
-
Chlorine Position: The position of the chlorine atom on the phenyl ring is a critical determinant of how the molecule interacts with biological targets. The meta (3-position) placement provides a different steric and electronic profile compared to the ortho or para positions, which can significantly alter biological efficacy.[2]
-
Ester Modification: The ester functional group is a prime site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate properties like solubility, stability, and binding affinity to a target protein.[2]
Caption: Key modification sites on the Methyl 2-(3-chlorophenyl)acetate scaffold for SAR studies.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with any chemical intermediate. Based on GHS classifications, Methyl 2-(3-chlorophenyl)acetate is an irritant.[1]
Table 3: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1][11] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [1][12] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][11] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
Storage Conditions
References
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